

# Application Note & Protocol: Synthesis of OPC-41061 Intermediate

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## Compound of Interest

**Compound Name:** 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

**Cat. No.:** B075218

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**Audience:** Researchers, scientists, and drug development professionals.

**Introduction:**

OPC-41061, also known as Tolvaptan, is a selective vasopressin V2-receptor antagonist used in the treatment of hyponatremia. A key building block in the synthesis of OPC-41061 is the intermediate 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ). This document provides a detailed protocol for the chemical synthesis of this crucial intermediate, based on established methodologies. The protocol outlines the reaction steps, necessary reagents, and purification methods.

## Experimental Protocols

This section details the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ), a key intermediate for OPC-41061. The presented method is a common and effective route for the preparation of this compound.

### Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ)

This protocol is based on the intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide.

**Reaction Scheme:****Materials:**

- N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA)
- Aluminum chloride ( $\text{AlCl}_3$ )
- Potassium chloride (KCl) (optional)
- Sodium chloride (NaCl) (optional)
- Ice
- 5% Hydrochloric acid (HCl)
- Water

**Equipment:**

- Reactor vessel
- Stirrer
- Heating mantle
- Condenser
- Buchner funnel and flask
- Standard laboratory glassware

**Procedure:**

- Reaction Setup: In a suitable reactor, charge N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA) and aluminum chloride ( $\text{AlCl}_3$ ) in a molar ratio of approximately 1:5.[\[1\]](#) Optionally, a mixture of  $\text{AlCl}_3$ , KCl, and NaCl can be used to potentially lower the reaction temperature.[\[1\]](#) [\[2\]](#)

- Reaction: The reaction mixture is heated with stirring to approximately 160°C, at which point the mixture becomes a liquid.<sup>[1]</sup> The temperature is maintained between 155-165°C for about four hours to facilitate the intramolecular Friedel-Crafts cyclization.<sup>[1]</sup>
- Quenching: After the reaction is complete, stirring is stopped, and the mixture is allowed to cool to about 50°C.<sup>[1]</sup> The reaction is then carefully quenched by the slow addition of ice-cold 5% hydrochloric acid.<sup>[1]</sup>
- Work-up: The quenched mixture is stirred and heated to approximately 95°C for one hour to ensure complete dissolution of any solids and hydrolysis of the aluminum complexes.<sup>[1]</sup>
- Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with water and can be further purified by recrystallization to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.<sup>[1]</sup>

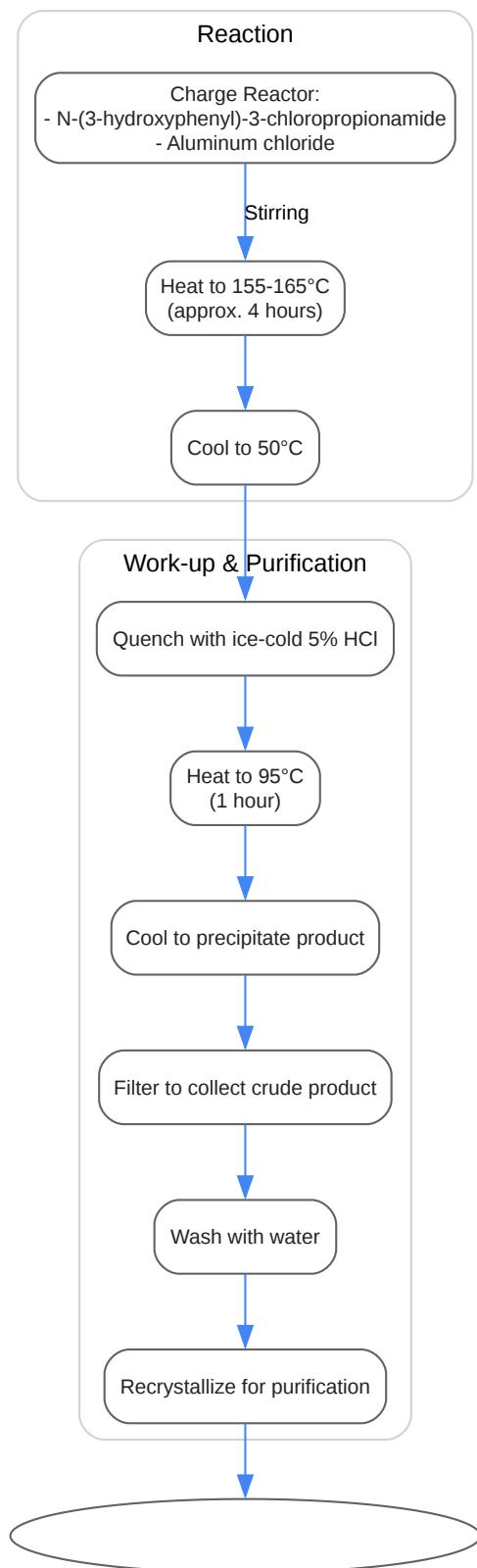
## Data Presentation

The following table summarizes the quantitative data for the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Parameter	Value	Reference
Starting Material	N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA)	[1]
Key Reagent	Aluminum chloride (AlCl <sub>3</sub> )	[1]
Reaction Temperature	155-165°C	[1]
Reaction Time	~4 hours	[1]
Overall Yield	59% - 62.3%	[1][3]
Purity (by HPLC)	99.4%	[1]

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of the OPC-41061 intermediate, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

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Caption: Workflow for the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

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## References

- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. 7-Hydroxy-3,4-dihydrocarbostyryl | 22246-18-0 | Benchchem [benchchem.com]
- 3. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone [chinjmap.com]
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